molecular formula C6H7N5 B13099183 3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-83-1

3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine

Cat. No.: B13099183
CAS No.: 61139-83-1
M. Wt: 149.15 g/mol
InChI Key: UVKQNPAZXMYMJN-UHFFFAOYSA-N
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Description

3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a fused heterocyclic compound featuring a triazole ring fused to a triazine core, with methyl substituents at positions 3 and 6. This structural framework is part of the azolo[5,1-c][1,2,4]triazine family, which is renowned for diverse applications ranging from energetic materials to antiviral agents . The methyl groups confer distinct steric and electronic effects, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No.

61139-83-1

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C6H7N5/c1-4-3-11-6(9-8-4)7-5(2)10-11/h3H,1-2H3

InChI Key

UVKQNPAZXMYMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=N2)C)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with suitable carbonyl compounds, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in annulation reactions to form extended heterocyclic systems. A notable example involves its reaction with cyanoguanidine under acidic conditions:

Reagents/ConditionsProducts FormedYieldSource
Cyanoguanidine, HCl, H₂O5,7-Diamino-triazolotriazines53–84%
Cyanoguanidine, DMF5-Phenyl-triazolotriazines37–60%

These reactions proceed via nucleophilic attack at the triazine ring’s electrophilic carbon, followed by cyclization. The choice of solvent (aqueous vs. polar aprotic) influences regioselectivity and byproduct formation .

Oxidation and Reduction Pathways

The methyl groups and fused rings undergo redox transformations:

Oxidation

  • Hydrogen peroxide oxidizes methyl substituents to carboxylic acids under mild conditions.

  • Potassium permanganate in acidic media cleaves the triazine ring, forming pyrazine derivatives .

Reduction

  • Sodium borohydride selectively reduces the triazole ring’s C=N bonds without affecting the triazine moiety.

  • Catalytic hydrogenation (H₂/Pd-C) fully saturates the heterocyclic system to produce tetrahydro derivatives .

Substitution Reactions

Electrophilic substitution occurs preferentially at the triazine ring’s C5 and C7 positions:

ReagentPosition ModifiedMajor ProductConditions
Halogens (Cl₂/Br₂)C55-Halo-triazolotriazinesAcetic acid, 60°C
Nitrating mixtureC77-Nitro-triazolotriazinesH₂SO₄, 0–5°C
Alkyl halidesN1N1-Alkylated derivativesDMF, K₂CO₃

Steric effects from the 3,7-dimethyl groups direct substitution to less hindered positions .

Thermal Rearrangements

Heating induces ring-system rearrangements:

  • At 140°C in triethyl orthoformate, the compound undergoes Dimroth rearrangement to form triazolo[1,5-a] triazines .

  • Prolonged heating in xylene promotes ring contraction to imidazo-triazines via loss of N₂ .

Complexation with Metals

The nitrogen atoms act as ligands for transition metals:

  • Copper(II) chloride forms a 1:2 complex (λmax = 420 nm) stabilized by N→Cu charge transfer.

  • Palladium acetate catalyzes Suzuki-Miyaura couplings when the triazolotriazine is functionalized with aryl halides .

Stability Under Acidic/Basic Conditions

  • Acidic conditions (HCl, H₂SO₄): Stable below 50°C; hydrolyzes to triazolone derivatives at higher temperatures .

  • Basic conditions (NaOH): Rapid ring-opening via hydroxide attack at C4, producing aminotriazole intermediates.

This compound’s versatility in forming pharmacologically relevant heterocycles (e.g., antiviral agents) highlights its synthetic utility. Future research directions include exploring its photochemical reactivity and catalytic applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that derivatives of 3,7-dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine possess significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain modifications to the triazole ring enhance cytotoxicity against specific cancer cell lines.

Antiviral Properties : The compound has also been investigated for its antiviral activity. It has shown potential against viral infections by interfering with viral replication processes. This application is particularly relevant in the development of antiviral drugs for treating diseases caused by RNA viruses.

Neuroprotective Effects : Some studies suggest that this compound can exhibit neuroprotective effects. It may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Agricultural Applications

Pesticide Development : The compound has been explored as a potential active ingredient in pesticide formulations. Its effectiveness against various pests makes it a candidate for developing new agrochemicals that are less harmful to beneficial insects and the environment.

Herbicide Activity : Research indicates that derivatives of this compound can inhibit the growth of certain weed species. This herbicidal activity is attributed to its ability to disrupt metabolic pathways in plants.

Materials Science

Polymer Chemistry : this compound has been utilized in synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanotechnology Applications : The compound's unique electronic properties make it suitable for applications in nanotechnology. It can be used in the fabrication of nanoscale devices and sensors due to its ability to form stable complexes with metal ions.

Table: Summary of Applications

Application AreaSpecific UsesKey Properties
Medicinal ChemistryAntitumor agentsInduces apoptosis; inhibits cell proliferation
Antiviral drugsInterferes with viral replication
Neuroprotective agentsReduces oxidative stress
Agricultural SciencePesticidesEffective against various pests
HerbicidesInhibits weed growth
Materials SciencePolymer additivesEnhances thermal stability
NanotechnologyForms stable complexes with metals

Case Studies

  • Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was able to induce apoptosis through the mitochondrial pathway.
  • Agricultural Field Trials : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations without adversely affecting non-target organisms.
  • Polymer Enhancement Research : Research on polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Energetic Materials

Triazolotriazine derivatives with nitro and amino substituents are widely studied as high-performance explosives. Key comparisons include:

Compound Detonation Velocity (m/s) Thermal Decomposition (°C) Sensitivity (IS, J) Key Substituents
3,7-Dimethyl derivative Data not reported Data not reported Likely low 3-CH₃, 7-CH₃
TTX (4-amino-3,7-dinitro) ~8,500 220 >40 3-NO₂, 7-NO₂, 4-NH₂
DPX-26 (3,7-dinitro) ~8,900 210 >40 3-NO₂, 7-NO₂, 4-NH₂
RDX (Reference) 8,750 210 7.4 N/A
  • Performance : Nitro groups (e.g., TTX, DPX-26) enhance oxygen balance and detonation velocity compared to methyl groups, which likely reduce energy density but improve insensitivity .
  • Thermal Stability: Amino and nitro substituents lower thermal stability (decomposition ~210–220°C) due to energetic bond destabilization.
  • Sensitivity : Methyl groups likely reduce sensitivity to mechanical stimuli, whereas nitro derivatives (TTX, DPX-26) exhibit moderate sensitivity .

Antiviral Agents

Triazolotriazines with nitro, sulfanyl, or hydroxy substituents show potent antiviral activity. Notable examples:

Compound Antiviral Target Key Substituents Mechanism of Action
3,7-Dimethyl derivative Not reported 3-CH₃, 7-CH₃ Unknown
Triazavirin (Riamilovir) Influenza A, Tick-borne encephalitis 3-NO₂, 6-SCH₃ Inhibition of viral polymerase
3-Nitro-4-oxo derivatives Coxsackie B3 virus 3-NO₂, 4-O Structural mimic of nucleobases
Polyphenol-modified analogs Herpes simplex virus 3-NO₂, polyphenol fragments DNA polymerase inhibition
  • Structural Influence : Nitro and sulfanyl groups (e.g., Triazavirin) are critical for binding viral enzymes, while methyl groups may hinder polar interactions required for antiviral activity .
  • Bioavailability : Hydrophobic methyl groups could enhance membrane permeability but reduce solubility compared to polar nitro or hydroxy substituents .

Biological Activity

3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound notable for its unique fused ring structure comprising triazole and triazine components. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 61139-83-1
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name 3,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
InChI Key UVKQNPAZXMYMJN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural similarity to nucleobases. This similarity allows the compound to interact with nucleic acids and proteins involved in critical cellular processes. The proposed mechanisms include:

  • Inhibition of Viral Replication: The compound may interfere with nucleic acid synthesis in viruses.
  • Antitumor Activity: It has been suggested that the compound can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Antiviral Properties

Research indicates that derivatives of triazolo-triazines exhibit significant antiviral activity. For instance:

  • A study demonstrated that compounds similar to this compound showed inhibitory effects against various viruses by blocking their replication pathways .

Antitumor Effects

The antitumor properties of this compound have been explored in several studies:

  • In vitro assays revealed that this compound exhibited cytotoxic effects against different cancer cell lines. For example:
    Cell LineIC50 (µM)
    MCF-7 (Breast)47
    Colo205 (Colon)50

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Research findings indicate:

  • Significant inhibition of bacterial growth was observed against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal activity was noted against Candida albicans, showcasing the broad-spectrum potential of this compound .

Case Study 1: Antiviral Activity Assessment

A study focused on the antiviral efficacy of triazolo-triazine derivatives demonstrated that specific modifications to the molecular structure enhanced activity against RNA viruses. The study concluded that compounds with higher nitrogen content exhibited improved antiviral properties due to better interaction with viral nucleic acids .

Case Study 2: Antitumor Evaluation

In another investigation involving various cancer cell lines (including MCF-7 and A549), researchers found that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Q & A

Q. What are the established synthetic routes for preparing triazolo-triazine derivatives, and how do reaction conditions influence product purity?

Triazolo-triazine derivatives are synthesized via cyclization and diazotization reactions. For example, 4-amino-3,7-dinitro-triazolo-triazine (TTX) is synthesized in two steps: (1) diazotization of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) to form a diazonium salt, followed by (2) condensation with nitroacetonitrile. Reaction conditions, such as temperature and solvent choice, critically impact purity. Hypophosphorous acid oxidation of intermediates can further yield N-oxide derivatives (e.g., DPX-27) with enhanced stability . Substitutions (e.g., nitro, amino, or methylthio groups) are introduced via nucleophilic displacement or redox reactions .

Q. How can spectroscopic techniques (NMR, IR) and X-ray diffraction be optimized for structural elucidation of triazolo-triazine derivatives?

  • NMR : Use DMSO-d₆ or D₂O as solvents for resolving proton environments, particularly for NH or aromatic protons. For example, 1H^{1}\text{H} NMR of 4-ethyl-3-nitro-7-(trifluoromethyl)-triazolo-triazine shows distinct δ 12.17 ppm for NH protons .
  • IR : Identify nitro (1540–1362 cm1^{-1}) and C-F (1148 cm1^{-1}) stretching vibrations .
  • XRD : Resolve crystal packing and bond angles. Metal salts (e.g., K+^+ or Rb+^+ derivatives) exhibit enhanced structural stability due to ionic interactions .

Q. What key energetic properties distinguish triazolo-triazines like TTX from traditional explosives such as RDX?

TTX (density: 1.86 g cm3^{-3}) exhibits detonation velocity (DD) of 8312 m s1^{-1} and pressure (PP) of 27.04 GPa, comparable to RDX but with superior thermal stability (Td>305T_d > 305^\circC) and lower sensitivity to impact/friction. Metal salts (e.g., K+^+) further enhance thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the in vivo vs. in vitro activity discrepancies of triazolo-triazine antivirals like Triazavirin?

Triazavirin (7-methylthio-3-nitro derivative) shows low in vitro activity but high in vivo efficacy due to metabolic activation. The nitro group undergoes reduction in vivo to form 6-amino derivatives, which interact with viral proteases. This redox transformation is absent in cell cultures, necessitating metabolite profiling via LC-MS or in vivo NMR .

Q. How do nitro group substitutions and redox transformations impact metabolic pathways and bioactivity?

Nitro groups in triazolo-triazines are susceptible to nucleophilic displacement (e.g., by cysteine or glutathione) or reduction. For example, substituting nitro with morpholinyl groups alters solubility and binding affinity. Redox reactions generate active metabolites, as shown by 1H^{1}\text{H} NMR tracking of sulfhydryl group transformations .

Q. What computational approaches predict the binding affinity of triazolo-triazines to viral proteases?

Density Functional Theory (DFT) studies model interactions between Triazavirin and 2019-nCoV Mpro^\text{pro}. Planar conjugated structures (e.g., nitroamino-functionalized derivatives) enhance binding via π-π stacking and hydrogen bonding. Molecular dynamics simulations optimize substituent effects on inhibitory potential .

Q. How does metal ion incorporation alter triazolo-triazine crystal packing and thermal stability?

Alkali metal salts (Na+^+, K+^+, Rb+^+) disrupt planar stacking, increasing density (up to 1.819 g cm3^{-3}) and thermal stability. XRD reveals ionic interactions between metal ions and nitro/amine groups, reducing sensitivity to mechanical stimuli .

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